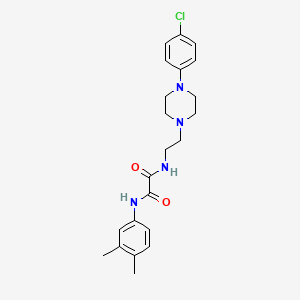

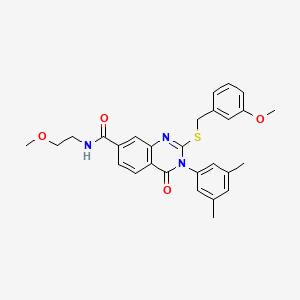

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

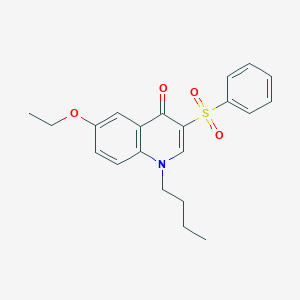

“N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also includes chlorophenyl and dimethylphenyl groups, which are commonly found in various organic compounds.

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through several methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its exact structure and the conditions under which it’s used. Piperazines, in general, are known to participate in a variety of chemical reactions due to the presence of the reactive nitrogen atoms in the ring .科学的研究の応用

Molecular Interactions and Antagonistic Properties

- Molecular interaction studies have explored the antagonistic properties of related piperazine derivatives, notably in their interaction with cannabinoid receptors. Conformational analyses and 3D-QSAR models suggest that certain piperazine derivatives dominate the steric binding interaction with receptors, potentially contributing to their antagonist activity or inverse agonist activity depending on receptor interaction (Shim et al., 2002).

Synthesis and Characterization

- Synthetic processes have been developed for various piperazine derivatives, highlighting methods for efficient production and characterization. For example, the synthesis of certain piperazine compounds starts from basic chemical reactions, demonstrating practical processes for pilot production (Guillaume et al., 2003).

Anticancer Research

- Anticancer activity assays have identified new piperazine derivatives with significant inhibitory effects on cancer cell lines. For instance, N1-(flavon-7-yl)amidrazones incorporating N-piperazines showed growth inhibitory and cytotoxic effects on breast cancer and Leukemic cell lines, suggesting potential as anticancer drugs (Abu-Aisheh et al., 2012).

作用機序

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the physiological and pathological context of the D4 dopamine receptors it targets. Given the role of these receptors in the CNS, the compound could potentially influence a variety of neurological processes and conditions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other interacting molecules can impact the compound’s effectiveness. Additionally, the compound’s insolubility in water could influence its behavior in various physiological environments .

特性

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(3,4-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O2/c1-16-3-6-19(15-17(16)2)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)20-7-4-18(23)5-8-20/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPYLHSUOFPMOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916701.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethoxybenzoate](/img/structure/B2916705.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2916708.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2916716.png)

![[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2916724.png)